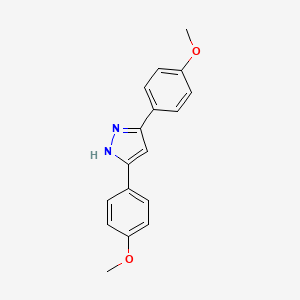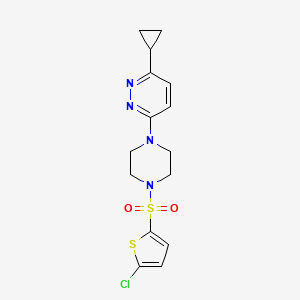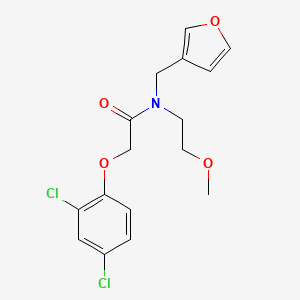
3,5-bis(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-bis(4-methoxyphenyl)-1H-pyrazole, commonly known as BPP, is a pyrazole derivative that has gained significant attention due to its potential therapeutic applications. BPP is a small molecule that has been found to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Its unique chemical structure and mechanism of action make it a promising candidate for further research and development.
Scientific Research Applications
Nonlinear Optical Properties
A study by Tamer et al. (2015) explored the nonlinear optical properties of a molecule structurally similar to 3,5-bis(4-methoxyphenyl)-1H-pyrazole. They found that the small energy gap between the frontier molecular orbitals contributes to the nonlinear optical activity of the molecule, highlighting its potential in optical applications (Tamer et al., 2015).
Tautomerism Studies
Cornago et al. (2009) investigated the tautomerism of NH-pyrazoles, including compounds structurally related to this compound. Their research focused on understanding the tautomerism in both solution and solid states, contributing to the knowledge of structural dynamics in pyrazole derivatives (Cornago et al., 2009).
Structural and Theoretical Analysis
Evecen et al. (2016) conducted experimental and theoretical investigations on a pyrazole compound similar to this compound. Their study involved characterizing the compound using various spectroscopic and X-ray diffraction methods, providing insights into the molecular structure and properties (Evecen et al., 2016).
Crystal Structure Analysis
Kanmazalp et al. (2020) determined the crystal and molecular structure of a pyrazole derivative closely related to this compound. The study revealed details about the molecular interactions and crystal packing, contributing to the understanding of solid-state chemistry of pyrazoles (Kanmazalp et al., 2020).
Corrosion Inhibition
Singh et al. (2020) explored the use of pyrazol derivatives in corrosion inhibition. This research is relevant for the industrial application of pyrazoles in protecting metals against corrosion, particularly in harsh chemical environments (Singh et al., 2020).
Ligand Synthesis
Silva et al. (1997) synthesized new heterocyclic ligands, including compounds related to this compound. The study provided insights into the molecular structures and potential applications of these compounds as ligands in coordination chemistry (Silva et al., 1997).
Biological Activity in Cancer Research
Ananda et al. (2017) synthesized novel pyrazole derivatives and assessed their cytotoxic effects against cancer cells. This study suggests the potential of pyrazole compounds, including those structurally similar to this compound, in the development of anticancer agents (Ananda et al., 2017).
properties
IUPAC Name |
3,5-bis(4-methoxyphenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-20-14-7-3-12(4-8-14)16-11-17(19-18-16)13-5-9-15(21-2)10-6-13/h3-11H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDCRGDKFGHPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75059-30-2 |
Source


|
| Record name | 3,5-bis(4-methoxyphenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)
![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)






![2-((2-chlorobenzyl)thio)-5-ethoxy-1H-benzo[d]imidazole](/img/structure/B2968445.png)

![5-methyl-12-oxo-N-phenyl-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968448.png)
![Methyl (E)-4-[(4-methyl-1,3-thiazol-2-yl)methyl-(oxolan-2-ylmethyl)amino]-4-oxobut-2-enoate](/img/structure/B2968452.png)